N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a furan ring attached to a carboxamide group, with a 4-chloro-3-(trifluoromethyl)phenyl substituent. The presence of both chloro and trifluoromethyl groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with furan-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction conditions usually involve moderate temperatures (20-60°C) and inert solvents like dichloromethane .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the furan ring or the amide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation or reduction can lead to changes in the furan ring structure .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with desired chemical and physical properties
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, influencing their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Shares the chloro and trifluoromethyl groups but lacks the furan and carboxamide functionalities.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the phenyl substituent.
N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of the furan-2-carboxamide.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-9-4-3-7(6-8(9)12(14,15)16)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWQMXVCBNFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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